N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a triazole ring through an ethyl linker
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole core, such as this one, are known to interact with a variety of enzymes and receptors . They have found broad applications in drug discovery .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This allows them to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,3-triazoles are known to show versatile biological activities . They are part of essential building blocks like amino acids, nucleotides, etc .
Pharmacokinetics
The ability of 1,2,3-triazoles to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics .
Result of Action
1,2,3-triazoles are known to show versatile biological activities .
Action Environment
1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper catalyst, such as copper sulfate and sodium ascorbate, in a solvent like water or ethanol .
The next step involves the introduction of the furan ring. This can be achieved through a coupling reaction between the triazole derivative and a furan-2-carboxylic acid derivative. The reaction conditions may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- N-(2-(4H-1,2,3-triazol-4-yl)ethyl)furan-2-carboxamide
- N-(2-(5H-1,2,3-triazol-5-yl)ethyl)furan-2-carboxamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide is unique due to the specific positioning of the triazole ring and the ethyl linker, which can influence its reactivity and interaction with biological targets. The presence of the furan ring adds to its versatility and potential for diverse applications .
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIPPFNHUXHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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